molecular formula C14H11Cl2NO2S B14558932 Ethyl 2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate CAS No. 61785-94-2

Ethyl 2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate

Cat. No.: B14558932
CAS No.: 61785-94-2
M. Wt: 328.2 g/mol
InChI Key: SURCSPHOGDZHKQ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a thiazole ring, a carboxylate ester group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a dichlorophenylboronic acid reacts with a halogenated thiazole intermediate in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethenyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives

    Reduction: Formation of ethyl derivatives

    Substitution: Formation of substituted thiazole derivatives

Scientific Research Applications

Ethyl 2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(2,4-dichlorophenyl)acetate: Similar structure but lacks the thiazole ring.

    Ethyl (2E)-2-[(2,4-dichlorophenyl)hydrazono]propanoate: Contains a hydrazono group instead of the thiazole ring.

    Chlorfenvinphos: An organophosphorus compound with a dichlorophenyl group but different functional groups.

The uniqueness of this compound lies in its combination of the thiazole ring, dichlorophenyl group, and ethenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

61785-94-2

Molecular Formula

C14H11Cl2NO2S

Molecular Weight

328.2 g/mol

IUPAC Name

ethyl 2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H11Cl2NO2S/c1-2-19-14(18)12-8-20-13(17-12)6-4-9-3-5-10(15)7-11(9)16/h3-8H,2H2,1H3

InChI Key

SURCSPHOGDZHKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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